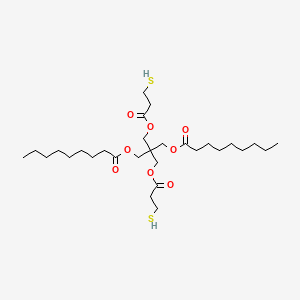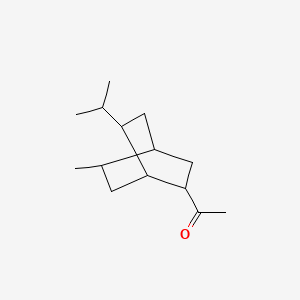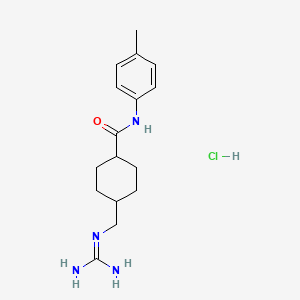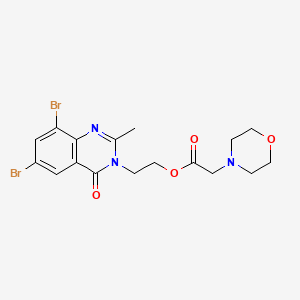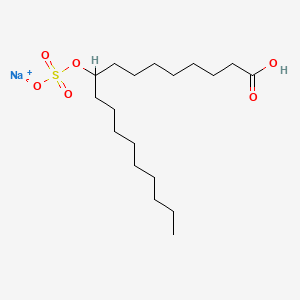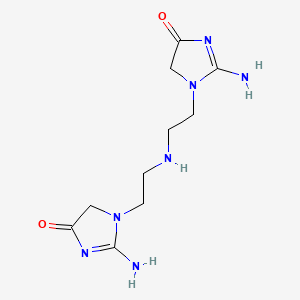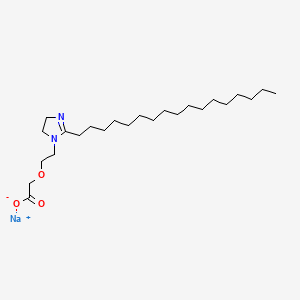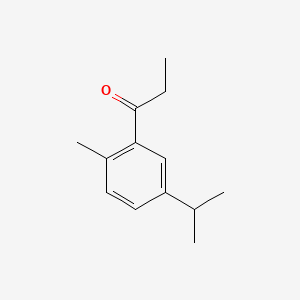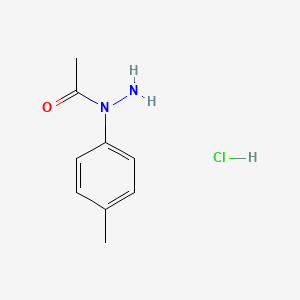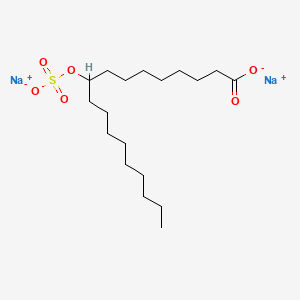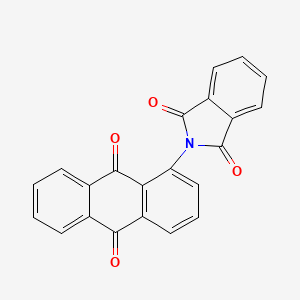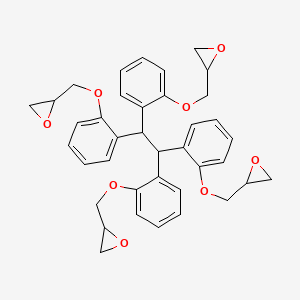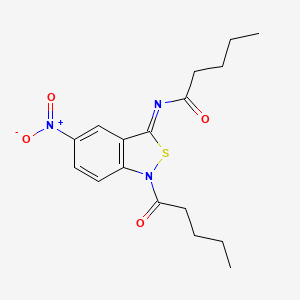
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide typically involves multi-step organic reactions. One common method includes the nitration of a benzisothiazole precursor followed by acylation to introduce the oxopentyl group. The final step involves the formation of the ylidene linkage with pentanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to scale up the synthesis while maintaining efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted benzisothiazole derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzisothiazole ring can bind to specific enzymes, inhibiting their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar structures but different substituents on the benzisothiazole ring.
Nitrobenzene Derivatives: Compounds with nitro groups attached to benzene rings, exhibiting different reactivity and biological activities.
Uniqueness
N-(5-Nitro-1-(1-oxopentyl)-2,1-benzisothiazol-3(1H)-ylidene)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Eigenschaften
CAS-Nummer |
106532-66-5 |
|---|---|
Molekularformel |
C17H21N3O4S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(5-nitro-1-pentanoyl-2,1-benzothiazol-3-ylidene)pentanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-3-5-7-15(21)18-17-13-11-12(20(23)24)9-10-14(13)19(25-17)16(22)8-6-4-2/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
DXAQJFFBBWXAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


